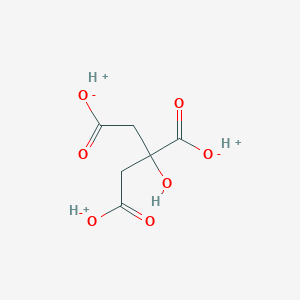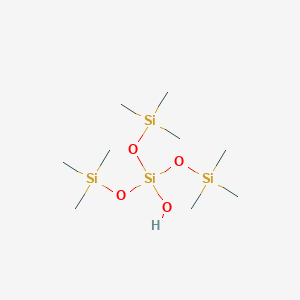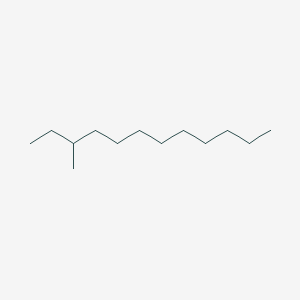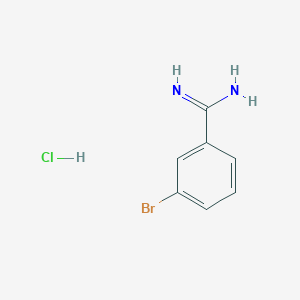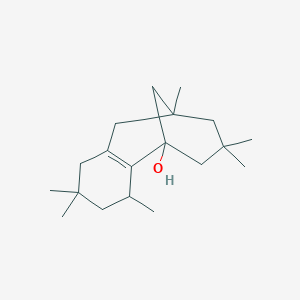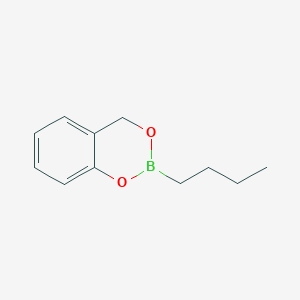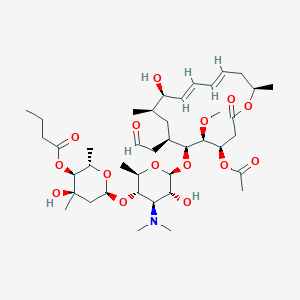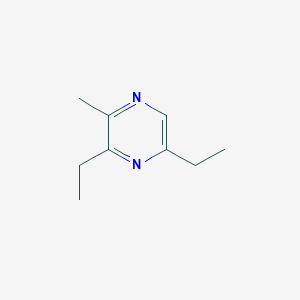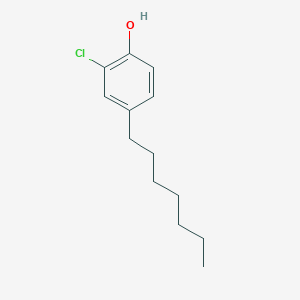
2-Chloro-4-heptylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-heptylphenol, also known as CH-223191, is a chemical compound that belongs to the family of alkylphenols. It is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in the regulation of cell growth, differentiation, and immune response. CH-223191 has been widely used in scientific research to investigate the physiological and biochemical effects of AhR signaling.
Wirkmechanismus
2-Chloro-4-heptylphenol acts as a competitive antagonist of AhR by binding to its ligand-binding domain and preventing the binding of endogenous ligands such as dioxins and polycyclic aromatic hydrocarbons. This results in the inhibition of AhR-mediated gene expression and downstream signaling pathways. The exact mechanism by which 2-Chloro-4-heptylphenol blocks AhR signaling is still not fully understood and requires further investigation.
Biochemische Und Physiologische Effekte
2-Chloro-4-heptylphenol has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. These include the inhibition of xenobiotic metabolism, the modulation of immune response, and the regulation of cell proliferation and differentiation. 2-Chloro-4-heptylphenol has also been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-4-heptylphenol in scientific research is its high potency and selectivity for AhR. This allows for the specific inhibition of AhR signaling without affecting other signaling pathways. 2-Chloro-4-heptylphenol is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 2-Chloro-4-heptylphenol is its potential off-target effects and toxicity. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of 2-Chloro-4-heptylphenol in experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-4-heptylphenol in scientific research. One area of interest is the investigation of the role of AhR in the regulation of metabolic diseases such as obesity and diabetes. AhR has been shown to play a role in the regulation of lipid metabolism and glucose homeostasis, and 2-Chloro-4-heptylphenol may be a useful tool for studying these processes. Another area of interest is the development of novel AhR antagonists with improved potency, selectivity, and pharmacokinetic properties. These compounds may have potential therapeutic applications in the treatment of various diseases.
Synthesemethoden
2-Chloro-4-heptylphenol can be synthesized through a multistep process starting from 4-chlorophenol and heptanal. The first step involves the conversion of 4-chlorophenol to 2-chloro-4-nitrophenol using nitric acid. The nitro group is then reduced to an amino group using sodium dithionite. The resulting compound is then subjected to a reductive alkylation reaction with heptanal to yield 2-Chloro-4-heptylphenol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-heptylphenol has been extensively used in scientific research to investigate the role of AhR signaling in various physiological and pathological processes. AhR is known to regulate the expression of genes involved in xenobiotic metabolism, immune response, and cell proliferation. 2-Chloro-4-heptylphenol has been used to block AhR signaling and study its effects on these processes. For example, 2-Chloro-4-heptylphenol has been used to investigate the role of AhR in the regulation of T-cell differentiation and function, as well as in the development of autoimmune diseases.
Eigenschaften
CAS-Nummer |
18979-96-9 |
|---|---|
Produktname |
2-Chloro-4-heptylphenol |
Molekularformel |
C13H19ClO |
Molekulargewicht |
226.74 g/mol |
IUPAC-Name |
2-chloro-4-heptylphenol |
InChI |
InChI=1S/C13H19ClO/c1-2-3-4-5-6-7-11-8-9-13(15)12(14)10-11/h8-10,15H,2-7H2,1H3 |
InChI-Schlüssel |
LAMKHMJVAKQLOO-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C=C1)O)Cl |
Kanonische SMILES |
CCCCCCCC1=CC(=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



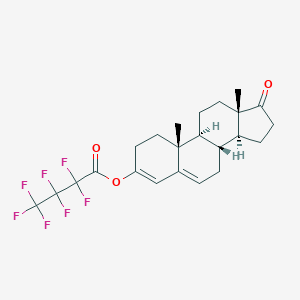
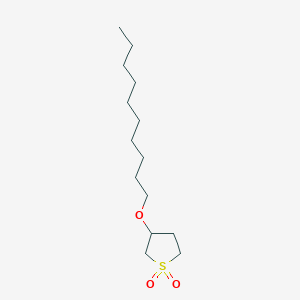
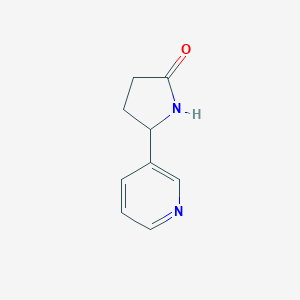
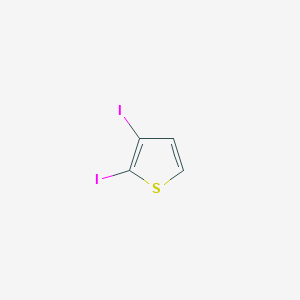
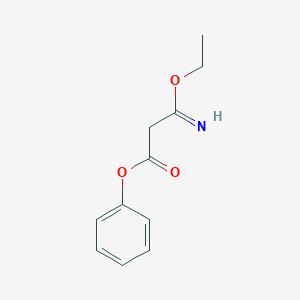
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
